Geosmin

Description

Properties

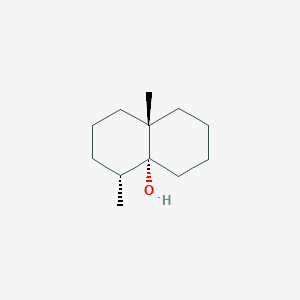

IUPAC Name |

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030886 | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-19-1 | |

| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Geosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Ecological Role of Geosmin in Microbial Communities

Executive Summary

Geosmin, the volatile organic compound responsible for the characteristic "earthy" scent following rainfall, is a potent semiochemical with multifaceted ecological roles far exceeding its olfactory signature. Produced by a diverse array of microorganisms, including Actinobacteria, Cyanobacteria, and some fungi, this compound acts as a critical mediator of inter- and intra-kingdom communication.[1][2] This technical guide provides an in-depth analysis of the biosynthesis, regulation, and ecological functions of this compound. We explore its dual role as both an aposematic (warning) signal to deter predators like nematodes and a chemoattractant for beneficial arthropods such as springtails, which facilitate microbial spore dispersal.[1][3] Furthermore, this guide details validated experimental protocols for the quantification of this compound and the functional characterization of its effects on animal behavior and microbial interactions, offering a robust framework for researchers in microbiology, chemical ecology, and drug discovery.

Introduction to this compound: The Scent of Soil

This compound ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol) is an irregular sesquiterpenoid that is detectable by the human nose at extraordinarily low concentrations, as low as 5 parts per trillion.[4] This high sensitivity is conserved across diverse animal phyla, hinting at its evolutionary significance.[5] While notorious in the water and aquaculture industries for causing undesirable "off-flavors," the persistence and widespread production of this compound across unrelated microbial taxa suggest it confers a significant selective advantage.[4][6] Its primary producers are soil-dwelling bacteria of the genus Streptomyces and various species of cyanobacteria.[2][6] This document synthesizes current knowledge to illuminate the pivotal functions of this molecule in shaping microbial community structure and mediating complex ecological interactions.

Biosynthesis and Regulation

The production of this compound is a metabolically precise process, intrinsically linked to the developmental lifecycle of the producing organism, particularly sporulation in Streptomyces.[3]

The this compound Synthesis Pathway

This compound is derived from the universal isoprenoid precursor, farnesyl diphosphate (FPP).[2] In Streptomyces coelicolor, a single, bifunctional enzyme encoded by the geoA gene (e.g., SCO6073) catalyzes the entire transformation.[2][7][8]

The process involves two key steps executed by distinct domains of the enzyme:

-

N-terminal Domain: This domain functions as a terpene synthase, catalyzing the Mg²⁺-dependent cyclization of FPP into the intermediate germacradienol.[2][9]

-

C-terminal Domain: This domain subsequently converts germacradienol to this compound through a proposed mechanism involving protonation, a retro-Prins fragmentation, a 1,2-hydride shift, and finally, quenching with water.[2][7]

This efficient, two-step conversion by a single protein underscores the specialized nature of this compound production.

Caption: The bifunctional this compound synthase pathway in Streptomyces.

Genetic Regulation

In Streptomyces, the expression of this compound synthase genes is not constitutive. Instead, it is tightly regulated and often coupled with the process of sporulation.[3] The genes are under the control of sporulation-specific transcription factors, ensuring that this compound is emitted precisely when spores are mature and ready for dispersal.[3][10] This developmental linkage is a key piece of evidence for its role in facilitating interactions with spore-dispersing organisms.[11]

The Ecological Significance of a Terrestrial Scent

This compound's ecological role is context-dependent, acting as both a repellent and an attractant to different organisms, thereby shaping the microbial landscape.

This compound as an Aposematic Signal: A Warning to Predators

Many this compound-producing microbes, particularly Streptomyces, are prolific producers of a wide array of toxic secondary metabolites, including antibiotics.[11][12] In this context, this compound serves as an "olfactory warning sign," or aposematic signal, indicating that the microbe is unpalatable or dangerous.[1][13]

-

Deterrence of Nematodes: The bacteriophagous nematode Caenorhabditis elegans is a common predator of soil bacteria. Studies have shown that while this compound itself is non-toxic, it triggers a distinct avoidance behavior in C. elegans.[1][12][14] This response is mediated by the nematode's gustatory system, specifically the ASE taste neurons.[1][13] When nematodes lack these neurons, they readily consume the toxic Streptomyces and perish.[1][13] this compound thus benefits both predator and prey by preventing a harmful interaction.[12]

-

Repulsion of Insects: this compound is a potent repellent for Drosophila melanogaster (fruit flies), deterring them from laying eggs on food sources colonized by toxic microbes.[12][15] This innate aversion is hard-wired into a dedicated neural pathway, acting as a "STOP" signal that overrides even highly attractive food odors.[15]

This compound as a Chemoattractant: A Symbiotic Invitation

In stark contrast to its repellent properties, this compound acts as a powerful attractant for certain soil arthropods, most notably springtails (Collembola).[3][11] This interaction represents a classic example of co-evolved mutualism.

-

Attraction and Spore Dispersal: Springtails are strongly attracted to the scent of this compound and its common co-metabolite, 2-methylisoborneol (2-MIB).[3][16] This odor guides them to sporulating Streptomyces colonies, which they consume as a food source.[11][17] Springtails have evolved detoxification mechanisms that make them resistant to the antibiotics produced by the bacteria.[11] As they feed and travel, they disseminate the bacterial spores in two ways:

This relationship is crucial for the dispersal of the non-motile Streptomyces bacteria, completing their life cycle.[3]

Allelopathic and Interspecies Signaling

The role of this compound in direct microbial-to-microbial interactions (allelopathy) is an emerging area of research. While high concentrations of some volatile organic compounds can inhibit fungal or bacterial growth, this compound's primary role appears to be in mediating interactions with higher organisms.[18] However, its presence can signal favorable, moist conditions to other microbes, such as soil protists, influencing their behavior and excystment from dormant states.[19] Some protists, however, also show reduced predation on this compound-producing bacteria, suggesting the aposematic signal extends to microbial predators as well.[19]

| Organism | Interaction Type | Ecological Outcome | Concentration (if known) |

| Caenorhabditis elegans (Nematode) | Repellent / Aposematic Signal | Avoidance of toxic bacteria, mutual benefit.[1][13] | 2.25 µg/mL (induces response on agar)[20] |

| Drosophila melanogaster (Fruit Fly) | Repellent / Oviposition Deterrent | Avoidance of toxic food sources for larvae.[12][15] | Picomolar concentrations elicit neural response.[21] |

| Folsomia candida (Springtail) | Attractant / Mutualism | Consumption of bacteria and dispersal of spores.[3][17] | Nanogram amounts are attractive in assays.[16] |

| Soil Protists (e.g., Amoeba) | Repellent / Signal | Reduced predation on this compound producers.[19] | Not specified |

| Humans (Homo sapiens) | Scent Cue / Off-Flavor | Detection of water/food quality.[4][5] | Odor Threshold: ~5-10 ng/L (ppt)[4][22] |

Table 1: Summary of this compound-Mediated Ecological Interactions.

Methodologies for Studying this compound-Mediated Interactions

Investigating the ecological roles of this compound requires robust analytical and biological assay methodologies. The following protocols provide a validated framework for such studies.

Protocol: Quantification of this compound from Microbial Cultures

This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for analyzing volatile compounds.

Objective: To accurately quantify this compound produced by a microbial culture.

Materials:

-

Microbial culture (e.g., Streptomyces grown on SFM agar)

-

20 mL glass headspace vials with PTFE/silicone septa caps

-

Sodium chloride (NaCl), analytical grade

-

SPME fiber assembly (e.g., 65 µm PDMS/DVB)

-

GC-MS system with a suitable column (e.g., DB-17ms)

-

This compound analytical standard

-

Magnetic stir bar and stir plate/water bath

Procedure:

-

Sample Preparation:

-

Excise a standardized agar plug from the microbial culture and place it into a 20 mL headspace vial.

-

Add 6 g of NaCl to the vial. This increases the ionic strength of the matrix, promoting the partitioning of volatile analytes into the headspace.[23][24]

-

Add 20 mL of demineralized water and a small magnetic stir bar.[23]

-

Immediately seal the vial with a septum cap.

-

-

Incubation and Extraction:

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for thermal desorption (typically 3 minutes).[23]

-

Run a pre-programmed GC temperature gradient to separate the compounds. A typical program might be: hold at 60°C for 2 min, ramp to 132°C at 4°C/min, then ramp to 250°C at 20°C/min.[23]

-

Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic this compound ions (e.g., m/z 112, 126, 182).[23]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard prepared in the same matrix.

-

Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.

-

Self-Validation:

-

Blanks: Run method blanks (empty vial, agar-only vial) to check for system contamination.

-

Spikes: Analyze a matrix spike (a sample with a known amount of this compound standard added) to assess recovery and matrix effects.

-

Replicates: Analyze all samples in triplicate to ensure reproducibility.

Protocol: Arthropod Behavioral Assay (Two-Choice Olfactometer)

This protocol assesses the preference of an arthropod (e.g., springtail) for a this compound source versus a control.

Sources

- 1. The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmentally regulated volatiles this compound and 2-methylisoborneol attract a soil arthropod to Streptomyces bacteria promoting spore dispersal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Developmentally regulated volatiles this compound and 2-methylisoborneol attract a soil arthropod to Streptomyces bacteria promoting spore dispersal. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Soil gets its smell from bacteria trying to attract invertebrates | New York Soil Health Initiative [newyorksoilhealth.org]

- 12. The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. A direct line through the brain to avoid rotten food [mpg.de]

- 16. researchgate.net [researchgate.net]

- 17. The scent of earth – a connection between sporulating soil bacteria and springtails — Global Soil Biodiversity Initiative [globalsoilbiodiversity.org]

- 18. Allelopathy-selected microbiomes mitigate chemical inhibition of plant performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on the Behavior of Soil Protists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

factors influencing geosmin production by cyanobacteria

An In-Depth Technical Guide to Factors Influencing Geosmin Production by Cyanobacteria

Foreword

This compound, the organic compound responsible for the characteristic earthy taste and odor in water and soil, presents a significant challenge in water resource management and aquaculture. Produced primarily by certain species of cyanobacteria and actinomycetes, even minute concentrations of this compound can lead to consumer complaints and economic losses. Understanding the intricate web of factors that govern its production is paramount for developing effective mitigation strategies. This technical guide provides researchers, scientists, and water quality professionals with a comprehensive overview of the environmental, nutritional, and genetic drivers of this compound synthesis in cyanobacteria. We will delve into the underlying biochemical pathways, explore the impact of key environmental variables, and present validated experimental protocols to investigate these phenomena. The aim is to equip the scientific community with the knowledge and tools necessary to predict, monitor, and ultimately control this compound-related taste and odor events.

The Molecular Basis of this compound Synthesis

At the heart of this compound production lies a fascinating enzymatic process. This compound (trans-1, 10-dimethyl-trans-9-decalol) is a C12 bicyclic tertiary alcohol, a non-canonical terpenoid derived from a C15 precursor.[1]

The this compound Biosynthesis Pathway

The synthesis of this compound from farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as this compound synthase (GS).[1][2] This enzyme possesses two distinct catalytic domains, typically located on the N-terminal and C-terminal halves of the protein.[3]

The process unfolds in a two-step reaction sequence:

-

Cyclization of FPP: The N-terminal domain of this compound synthase catalyzes the Mg²⁺-dependent cyclization of FPP to form the intermediate germacradienol.[1][4]

-

Fragmentation and Rearrangement: The C-terminal domain then mediates a retro-Prins fragmentation of germacradienol, which involves protonation, cyclization, and fragmentation to yield this compound and acetone.[1][3]

Caption: The bifunctional role of this compound Synthase.

Genetic Regulation: The geoA Gene

The gene encoding this compound synthase, commonly designated as geoA, is the primary genetic determinant for this compound production in cyanobacteria.[4][5] The presence and expression of this gene are critical for an organism's ability to synthesize this compound. Interestingly, the geoA gene is often found in an operon with two cyclic nucleotide-binding protein genes (cnb), which are predicted to be members of the Crp–Fnr regulator family, suggesting a potential role in environmental sensing and signal transduction.[4][6] The evolution of this compound synthesis genes in cyanobacteria is thought to have involved horizontal gene transfer.[4] Furthermore, studies have indicated that this compound production pathways can be located on conjugative plasmids, which could facilitate their spread among cyanobacterial populations.[7][8]

Key Influencing Factors on this compound Production

The production of this compound by cyanobacteria is not constant but is instead influenced by a complex interplay of environmental and nutritional factors. These factors can affect both the growth of the cyanobacteria and the specific production rate of this compound per cell.

Light Intensity

Light is a critical factor for photoautotrophic cyanobacteria, and it significantly impacts this compound production. Several studies have shown that this compound-producing cyanobacteria can be sensitive to high light intensity.[9][10][11] For instance, some Anabaena species have shown reduced this compound production at light intensities greater than 100 µmol/m²/sec.[9][10][11] Conversely, lower light availability has been found to favor intracellular this compound formation in some species like Lyngbya kuetzingii.[12][13] This suggests that in natural environments, conditions of lower light penetration, such as in turbid waters or deeper in the water column, might favor this compound-producing strains.[12][14]

Temperature

Temperature plays a crucial role in the growth and metabolic activity of cyanobacteria, and its effect on this compound production can be species-specific. While many cyanobacteria thrive at warmer temperatures, some studies have observed higher this compound concentrations and production yields at lower temperatures.[12][13] For example, some research indicates that temperatures around 10°C could stimulate this compound production and accumulation within cells.[12] However, other studies have noted that warmer temperatures can favor overall cyanobacterial growth, which may indirectly lead to higher total this compound concentrations during blooms.[13]

Nutrient Availability

Nutrient concentrations, particularly nitrogen and phosphorus, are well-established drivers of cyanobacterial blooms and, consequently, this compound production.

-

Nitrogen: The form and concentration of nitrogen can significantly influence this compound synthesis. Higher nitrate concentrations have been shown to increase this compound concentrations, often in linear proportion to cell density.[9][10][11] Conversely, some studies suggest that a decrease in nitrogen availability may stimulate certain cyanobacteria to produce more this compound.[15] Adequate ammonium supply has also been identified as important for this compound production.[16]

-

Phosphorus: Phosphorus is a key limiting nutrient in many freshwater systems. Phosphorus stress has been demonstrated to decrease this compound productivity and the amount of extracellular this compound per cell in some Anabaena species.[9][10][11]

-

Nutrient Ratios: The ratio of nitrogen to phosphorus (N:P) is a critical factor. Low N:P ratios have been associated with conditions that favor this compound episodes, potentially by promoting the growth of certain this compound-producing cyanobacteria.[12][14]

Other Environmental Factors

-

pH: While less studied, pH can influence cyanobacterial growth and metabolism, and therefore may have an indirect effect on this compound production.

-

Biotic Interactions: The presence of other microorganisms can influence cyanobacterial growth and secondary metabolite production, including this compound. This compound itself may play a role in allelopathic interactions, potentially suppressing the growth of other algae.[17]

-

Water Flow: In riverine systems, lower water flow conditions have been associated with a higher presence of this compound.[12]

Table 1: Summary of Environmental Factors Influencing this compound Production in Cyanobacteria

| Factor | Observed Effect on this compound Production | Representative Cyanobacteria | Reference(s) |

| Light Intensity | High intensity (>100 µmol/m²/sec) can be inhibitory. Low intensity can favor intracellular accumulation. | Anabaena sp., Lyngbya kuetzingii | [9][10][11][12][13] |

| Temperature | Lower temperatures (~10°C) can stimulate production in some species. Warmer temperatures can promote overall growth. | Lyngbya kuetzingii | [12][13] |

| Nitrogen | Higher nitrate concentrations can increase production. Ammonium is an important nitrogen source. | Anabaena sp. | [9][10][11][15][16] |

| Phosphorus | Phosphorus limitation can decrease this compound productivity. | Anabaena sp. | [9][10][11] |

| N:P Ratio | Low N:P ratios can favor conditions for this compound episodes. | General | [12][14] |

Experimental Methodologies for Studying this compound Production

To investigate the factors influencing this compound production, a combination of controlled laboratory experiments and field monitoring is essential. Here, we outline key experimental protocols.

Culturing this compound-Producing Cyanobacteria

Objective: To cultivate cyanobacteria under controlled conditions to study the effects of various environmental factors on growth and this compound production.

Step-by-Step Protocol:

-

Strain Selection and Maintenance: Obtain a unialgal culture of a known this compound-producing cyanobacterium, such as Anabaena sp. or Oscillatoria sp.[18][19] Maintain stock cultures in a suitable growth medium (e.g., BG-11 medium) under optimal light and temperature conditions.

-

Experimental Setup: Prepare sterile culture vessels (e.g., flasks or photobioreactors) with the desired volume of growth medium.

-

Inoculation: Inoculate the experimental cultures with a known density of cells from a stock culture in the exponential growth phase.

-

Manipulation of Variables: Adjust the experimental conditions according to the factor being investigated (e.g., different light intensities, temperatures, or nutrient concentrations).

-

Incubation: Incubate the cultures under the defined conditions for a specified period.

-

Monitoring: Regularly monitor cell growth by measuring optical density or chlorophyll-a concentration.

-

Sampling: At predetermined time points, collect samples for this compound analysis and, if desired, for molecular analysis of gene expression.

Caption: A generalized experimental workflow.

This compound Extraction and Quantification

Objective: To accurately measure the concentration of this compound in water samples or cyanobacterial cultures. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and sensitive method.[20][21]

Step-by-Step Protocol (SPME-GC-MS):

-

Sample Preparation: Collect a water sample (e.g., 5-10 mL) in a vial. For intracellular this compound, lyse the cyanobacterial cells (e.g., by sonication or freeze-thawing) before extraction. Add a known amount of an internal standard (e.g., 2-isopropyl-3-methoxypyrazine) to the sample.[22]

-

Extraction: Expose an SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the heated and agitated sample vial for a defined period (e.g., 30 minutes at 65°C).[22][23]

-

Desorption: Transfer the SPME fiber to the injection port of the GC-MS, where the absorbed this compound is thermally desorbed onto the GC column.

-

Chromatographic Separation: Separate this compound from other volatile compounds on a suitable capillary column (e.g., HP-5MS).

-

Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound are m/z 112 and 55.[22][24]

-

Quantification: Calculate the this compound concentration based on a calibration curve prepared with known standards.

Molecular Detection of this compound-Producing Cyanobacteria

Objective: To detect the presence and quantify the abundance of the geoA gene in environmental samples, providing an indication of the potential for this compound production.

Step-by-Step Protocol (Quantitative PCR - qPCR):

-

DNA Extraction: Extract total DNA from a water sample or cyanobacterial culture.

-

Primer and Probe Design: Design or use previously validated primers and probes specific to the cyanobacterial geoA gene.[2]

-

qPCR Reaction: Set up a qPCR reaction containing the extracted DNA, geoA-specific primers and probe, and a suitable qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Quantify the number of geoA gene copies by comparing the amplification data to a standard curve generated from a known quantity of the target DNA. This can serve as a proxy for predicting this compound concentrations.[17][25]

Concluding Remarks and Future Directions

The production of this compound by cyanobacteria is a multifaceted process governed by a delicate balance of genetic potential and environmental triggers. This guide has provided a comprehensive overview of the key factors involved, from the molecular machinery of this compound synthesis to the influence of light, temperature, and nutrients. The provided experimental protocols offer a starting point for researchers to further investigate these complex interactions.

Future research should focus on several key areas. Elucidating the precise regulatory mechanisms of the geoA gene and the role of the associated cnb genes will be crucial for a deeper understanding of how cyanobacteria modulate this compound production in response to environmental cues. Furthermore, the development of more sophisticated predictive models that integrate multiple environmental variables with molecular data on the abundance of this compound-producing organisms will be invaluable for water resource managers. By continuing to unravel the complexities of this compound production, we can move towards more effective strategies for ensuring the quality and safety of our water resources.

References

-

Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol -Journal of Microbiology and Biotechnology - KoreaScience. (n.d.). KoreaScience. Retrieved January 16, 2026, from [Link]

-

Su, X., Li, T., Wang, J., & Li, D. (2015). Genetic Basis for this compound Production by the Water Bloom-Forming Cyanobacterium, Anabaena ucrainica. MDPI. Retrieved January 16, 2026, from [Link]

-

Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. PubMed. Retrieved January 16, 2026, from [Link]

-

Lloyd, S. W., Grimm, C. C., & Zimba, P. V. (2003). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. PubMed. Retrieved January 16, 2026, from [Link]

-

Lloyd, S. W., Grimm, C. C., & Zimba, P. V. (2003). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. SciSpace. Retrieved January 16, 2026, from [Link]

-

Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Little, G. K., & Christianson, D. W. (2016). Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence. NIH. Retrieved January 16, 2026, from [Link]

-

This compound synthase. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Alghanmi, H. A., Alkam, F. M., & Al-Taee, M. M. (2017). Effect of light and temperature on new cyanobacteria producers for this compound and 2-methylisoborneol. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]

-

Espinosa, C., Abril, M., Sabater, S., & Ponsatí, L. (2021). Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case. Frontiers. Retrieved January 16, 2026, from [Link]

-

Giglio, S., Saint, C. P., & Monis, P. T. (2008). Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria. PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Izaguirre, G., & Taylor, W. D. (2004). A guide to this compound- and MIB-producing cyanobacteria in the United States. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Saadoun, I., Schrader, K. K., & Blevins, W. T. (2001). Environmental and nutritional factors affecting this compound synthesis by Anabaena SP. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Espinosa, C., Abril, M., Sabater, S., & Ponsatí, L. (2021). Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Journey, C. A., Jones, M. C., & Laws, E. A. (2013). Environmental Factors that Influence Cyanobacteria and this compound Occurrence in Reservoirs. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Perkins, R. G. (2021). Environmental triggers for this compound AND 2-MIB production in drinking water reservoirs. -ORCA - Cardiff University. Retrieved January 16, 2026, from [Link]

-

Perkins, R. G. (2021). (PDF) Environmental triggers for this compound and 2-MIB production in drinking water reservoirs. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Zogorski, J. S., & Sturdivant, A. (2004). Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry. USGS.gov. Retrieved January 16, 2026, from [Link]

-

Wang, Z., Liu, Y., & Li, R. (2020). Effects of Light and Temperature on the Metabolic Profiling of Two Habitat-Dependent Bloom-Forming Cyanobacteria. NIH. Retrieved January 16, 2026, from [Link]

-

Perkins, R. G., Slavin, E., & Andrade, T. M. C. (2023). (PDF) The importance of nutrient ratios in determining elevations in this compound synthase (geoA) and 2-MIB cyclase (mic) resulting in taste and odour events. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Izaguirre, G., Hwang, C. J., & Krasner, S. W. (1982). This compound and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems. Applied and Environmental Microbiology, 43(3), 708–714. [Link]

-

Zhang, T., Li, L., & Song, L. (2009). Effects of temperature and light on the growth and this compound production of Lyngbya kuetzingii (Cyanophyta). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Izaguirre, G., Hwang, C. J., & Krasner, S. W. (1982). This compound and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems. NIH. Retrieved January 16, 2026, from [Link]

-

This compound - Molecule of the Month August 2009 - HTML-only version. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bristow, T. (n.d.). Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. The NELAC Institute. Retrieved January 16, 2026, from [Link]

-

Leão, P. N., Pereira, A. R., & Vasconcelos, V. M. (2018). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. Frontiers. Retrieved January 16, 2026, from [Link]

-

Wang, X., Xiao, B., & Wu, Z. (2022). This compound Events Associated with Dolichospermum circinale Abundance Promoted by Nitrogen Supply in a Chinese Large Tropical Eutrophic Reservoir. MDPI. Retrieved January 16, 2026, from [Link]

-

Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. (n.d.). Hilaris Publisher. Retrieved January 16, 2026, from [Link]

-

Su, X., Li, T., & Wang, J. (2015). (PDF) Genetic Basis for this compound Production by the Water Bloom-Forming Cyanobacterium, Anabaena ucrainica. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Leão, P. N., Pereira, A. R., & Vasconcelos, V. M. (2018). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. NIH. Retrieved January 16, 2026, from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Suurnäkki, S., Jokela, J., & Sivonen, K. (2015). Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids [frontiersin.org]

- 8. Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 10. Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Events Associated with Dolichospermum circinale Abundance Promoted by Nitrogen Supply in a Chinese Large Tropical Eutrophic Reservoir [mdpi.com]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. journals.asm.org [journals.asm.org]

- 19. This compound and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. apps.nelac-institute.org [apps.nelac-institute.org]

- 23. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Geosmin and 2-Methylisoborneol as Microbial Secondary Metabolites

Abstract

Geosmin (GSM) and 2-methylisoborneol (2-MIB) are naturally occurring terpenoid compounds that, despite being non-toxic, are a major concern for the water and aquaculture industries worldwide.[1][2] Their potent earthy and musty aromas can be detected by humans at exceptionally low concentrations, often in the single-digit parts per trillion (ng/L) range.[3][4] This leads to consumer complaints and significant economic losses associated with aesthetic quality control and remediation.[5][6] This guide provides a comprehensive technical overview of GSM and 2-MIB, detailing their biochemical origins, the microorganisms responsible for their production, the ecological drivers of their synthesis, robust analytical methodologies for their detection, and a critical review of current remediation strategies. This document is intended for researchers, environmental scientists, and professionals in drug development and water quality management who require a deep, mechanistic understanding of these impactful microbial secondary metabolites.

Introduction: The Chemo-Sensory Landscape of Earthy Odors

This compound and 2-MIB are volatile organic compounds (VOCs) that play a significant role in intra- and inter-kingdom signaling and interactions.[7][8][9] While their primary ecological functions are still being fully elucidated, their impact on human sensory perception is unequivocal. Produced by a diverse range of microorganisms, these compounds are emblematic of the profound influence microbial secondary metabolism has on the environment and human activities.[10][11]

-

This compound (trans-1,10-dimethyl-trans-9-decalol) : Typically imparts a distinct "earthy" smell, reminiscent of freshly tilled soil or the scent after a rainstorm (petrichor).

-

2-Methylisoborneol (1-R-exo-1,2,7,7-tetramethyl-bicyclo-[2.2.1]-heptan-2-ol) : Contributes a "musty" or "muddy" off-flavor, often associated with stagnant water or cork taint in wine.[2][3]

Understanding the biology and chemistry of these molecules is the first step toward predicting their occurrence and developing effective management strategies.

Biochemistry and Genetics of Production

The production of this compound and 2-MIB is a fascinating example of specialized microbial metabolism, diverging from common isoprenoid pathways to create unique terpene structures.

Biosynthetic Pathways

Both compounds are terpenes, synthesized from universal isoprenoid precursors. However, they originate from different branches of the terpene family tree.

-

This compound Biosynthesis : this compound is an irregular C12 sesquiterpenoid derived from the C15 precursor farnesyl diphosphate (FPP).[12] A bifunctional enzyme, this compound synthase (GeoA), catalyzes a complex cyclization reaction. This enzyme first cyclizes FPP into germacradienol and then, through a series of rearrangements and cleavage of an isopropyl group, yields this compound.[13]

-

2-MIB Biosynthesis : 2-MIB is a C11 methylated monoterpenoid derived from the C10 precursor geranyl diphosphate (GPP). The pathway involves two key enzymatic steps:

-

A GPP C-methyltransferase methylates GPP to form methyl-GPP.

-

A specialized terpene cyclase, 2-MIB synthase, then catalyzes the cyclization of methyl-GPP to produce 2-MIB.

-

The existence of these dedicated enzymatic pathways underscores the specific, albeit not fully understood, biological roles these molecules play for the producing organisms.

Diagram: Biosynthesis of this compound and 2-MIB

Caption: Simplified biosynthetic pathways for 2-MIB and this compound.

Genetics and Regulation

The genes encoding the key synthases for these compounds have been identified, enabling molecular-based detection methods.

-

This compound Synthase Gene (geoA) : This gene is a reliable marker for identifying this compound-producing potential in microorganisms.[5]

-

2-MIB Cyclase Gene (mic or mibC) : Similarly, this gene serves as a genetic marker for 2-MIB producers.[5]

The expression of these genes, and consequently the production of GSM and 2-MIB, is not constitutive. It is tightly regulated by a complex interplay of environmental factors. Studies have shown that stressors such as high light intensity, extreme temperatures, and specific nutrient ratios (e.g., high ammonium-to-nitrate) can significantly influence gene expression and metabolite production.[5][6][10] This suggests that GSM and 2-MIB may be part of a broader stress response system in these microbes.

Key Microbial Producers

While a variety of microorganisms can produce these compounds, two groups are predominantly responsible for significant taste-and-odor events in aquatic environments: Cyanobacteria and Actinobacteria.[10][12]

| Microbial Group | Key Genera | Typical Habitat | Significance |

| Cyanobacteria | Anabaena, Oscillatoria, Phormidium, Planktothrix, Pseudanabaena[2][10] | Planktonic (water column) or Benthic (sediments) in lakes, reservoirs, and rivers. | Considered the primary source of widespread taste-and-odor events in drinking water reservoirs due to their ability to form large blooms.[6][10] |

| Actinobacteria | Streptomyces, Nocardia[12] | Primarily soil-dwelling, but also found in aquatic sediments. | Major contributors to the characteristic "earthy" smell of soil. Can contribute to off-flavors in water, particularly during runoff events or in systems with high sediment-water interaction.[12] |

| Fungi | Various genera | Soil and decaying organic matter. | Less studied than bacteria but are known producers. They can be significant sources of off-flavors in the food and beverage industry and may contribute to odors in damp indoor environments.[10][12] |

Diagram: Environmental Triggers and Production

Caption: Relationship between environmental triggers and off-flavor events.

Analytical Methodologies: Detection and Quantification

Due to the extremely low human detection thresholds, highly sensitive and specific analytical methods are required for the effective monitoring of GSM and 2-MIB. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[4][14]

Sample Preparation: The Key to Sensitivity

Effective extraction and concentration from a complex aqueous matrix are critical. Solid Phase Microextraction (SPME) is a widely adopted, solvent-free technique valued for its simplicity, automation potential, and excellent sensitivity.[3][4][15]

Causality in Method Choice: SPME is preferred over traditional liquid-liquid extraction because it is faster, requires no organic solvents, and can be fully automated, which improves reproducibility.[15] The fiber coating acts as a sponge, extracting and concentrating volatile and semi-volatile analytes from the sample's headspace. Heating the sample and adding salt increases the partitioning of the analytes from the aqueous phase into the headspace, thereby enhancing their adsorption onto the SPME fiber and significantly lowering detection limits.[15]

Detailed Protocol: SPME-GC-MS for this compound & 2-MIB in Water

This protocol is a self-validating system, incorporating an internal standard for robust quantification.

1. Preparation of Standards and Samples: a. Prepare a stock solution of GSM, 2-MIB, and an internal standard (e.g., 2-isopropyl-3-methoxypyrazine, IPMP) in methanol. b. Create a series of calibration standards by spiking clean, deionized water to achieve concentrations from 1 to 100 ng/L.[16] c. For each sample and standard, place a 10 mL aliquot into a 20 mL headspace vial.[15] d. Add 2.5-3.0 g of sodium chloride (NaCl) to each vial to increase the ionic strength of the sample.[15][17] e. Add the internal standard to each vial to a final concentration of 50 ng/L.[17] f. Immediately cap and crimp-seal the vials.

2. SPME Extraction (Automated): a. Place vials in an autosampler tray equipped with an agitator and heater. b. Incubation/Equilibration: Incubate the vial for 10 minutes at 65-80°C with agitation (e.g., 400 rpm).[15][17] This step allows the analytes to partition into the headspace. c. Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for 20-30 minutes under continued heating and agitation.[15][17]

3. GC-MS Analysis: a. Desorption: Automatically insert the SPME fiber into the heated GC inlet (250-270°C) for 5 minutes in splitless or split (e.g., 5:1) mode to thermally desorb the trapped analytes onto the analytical column.[15][17] b. GC Separation: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 300°C.[3] c. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[4][16]

- 2-MIB Ions: Quantifier m/z 95, Qualifier m/z 168[3][16]

- This compound Ions: Quantifier m/z 112, Qualifier m/z 182[3][16]

4. Data Analysis and Quality Control: a. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. b. Ensure the correlation coefficient (r²) is ≥ 0.995.[16] c. Quantify unknown samples using the regression equation from the calibration curve. d. Run method blanks and quality control standards with each batch to validate performance.

Diagram: SPME-GC-MS Workflow

Caption: Automated workflow for this compound and 2-MIB analysis.

Remediation and Control Strategies

Conventional water treatment processes like coagulation and sedimentation are largely ineffective at removing these low-molecular-weight, soluble compounds.[1][18] Therefore, advanced treatment strategies are required.

| Treatment Method | Mechanism | Advantages | Disadvantages | Efficacy |

| Adsorption | Powdered/Granular Activated Carbon (PAC/GAC) : Compounds adsorb onto the porous surface of the carbon.[19] | Highly effective; can be implemented seasonally (PAC) or as a continuous process (GAC).[19][20] | Costly; competitive adsorption with natural organic matter can reduce efficiency.[20] | High |

| Oxidation | Ozone (O₃), Advanced Oxidation Processes (AOPs, e.g., O₃/H₂O₂) : Strong oxidants break down the chemical structure of GSM and 2-MIB.[1] | Rapid and effective for both compounds.[19] | High operational cost; potential for disinfection byproduct formation. | High |

| Biological Filtration | Biofiltration (e.g., Biological Activated Carbon) : Microorganisms colonizing a filter medium (like GAC) biodegrade the compounds.[21] | Sustainable and potentially lower cost over the long term. Can remove compounds to below threshold levels.[21] | Requires acclimation period; performance can be affected by temperature and water quality. | Moderate to High |

Field-Proven Insight: A multi-barrier approach is often the most robust strategy. For instance, using ozonation as a primary removal step followed by a GAC filter not only removes the target compounds but also polishes the water and removes potential oxidation byproducts. Biological activated carbon (BAC) is an increasingly attractive option as it combines the benefits of adsorption and biodegradation into a single, sustainable process.[21]

Future Research and Development

While significant progress has been made, key areas for future investigation remain:

-

Ecological Triggers: A more refined understanding of the precise environmental and biological cues that trigger large-scale production events is needed for predictive modeling.

-

Rapid Detection: Development of field-deployable biosensors or rapid molecular assays to provide early warnings of potential taste-and-odor events.

-

Novel Bioremediation: Exploring and isolating novel microorganisms or enzymes capable of efficiently degrading this compound and 2-MIB for use in engineered biological treatment systems.[2]

-

Drug Discovery: As complex secondary metabolites, the broader bioactivity of this compound, 2-MIB, and their biosynthetic intermediates remains an underexplored area for potential pharmaceutical applications. The producing organisms, particularly Streptomyces, are a well-known source of antibiotics and other drugs, suggesting that the biosynthetic gene clusters for these odorants may be part of a larger, medically relevant metabolic profile.[22][23][24][25]

References

-

Producers and drivers of odor compounds in a large drinking-water source. Frontiers. [Link]

-

Sniffing on microbes: diverse roles of microbial volatile organic compounds in plant health. PubMed. [Link]

-

Environmental triggers for this compound AND 2-MIB production in drinking water reservoirs. ResearchGate. [Link]

-

More P450s Are Involved in Secondary Metabolite Biosynthesis in Streptomyces Compared to Bacillus, Cyanobacteria, and Mycobacterium. National Institutes of Health (NIH). [Link]

-

Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. EST Analytical. [Link]

-

Treatment of taste and odor causing compounds 2-methyl isoborneol and this compound in drinking water: a critical review. PubMed. [Link]

-

Microbial Volatiles: Small Molecules with an Important Role in Intra- and Inter-Kingdom Interactions. Frontiers. [Link]

-

Microbial Volatiles: Small Molecules with an Important Role in Intra- and Inter-Kingdom Interactions. National Institutes of Health (NIH). [Link]

-

Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology. [Link]

-

This compound and 2-methylisoborneol removal in drinking water treatment. IWA Publishing. [Link]

-

Environmental triggers for this compound and 2-MIB production in drinking water reservoirs. Cardiff University. [Link]

-

This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea. MDPI. [Link]

-

Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. ASM Journals. [Link]

-

Removal of MIB and this compound in drinking water by biological activated carbon process. IEEE Xplore. [Link]

-

Removal of 2-methylisoborneol and this compound in surface water treatment plants in Arizona. IWA Publishing. [Link]

-

Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. The NELAC Institute. [Link]

-

Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Hilaris Publisher. [Link]

-

Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. PubMed. [Link]

-

Potential sources and producers of 2-methylisoborneol and this compound in a river supplying a drinking water treatment plant. ResearchGate. [Link]

-

2-Methylisoborneol. Wikipedia. [Link]

-

Sensitive Detection of 2-MIB and this compound in Drinking Water. Agilent. [Link]

-

Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. PubMed. [Link]

-

A Detailed View of 2-Methylisoborneol Biosynthesis. ResearchGate. [Link]

-

Environmental triggers for this compound AND 2-MIB production in drinking water reservoirs. Cardiff University. [Link]

-

This compound and methylisoborneol biosynthesis in streptomycetes. Evidence for an isoprenoid pathway and its absence in non-differentiating isolates. ResearchGate. [Link]

-

The consequences of volatile organic compound mediated bacterial and fungal interactions. Semantic Scholar. [Link]

-

Role of Microbial Volatile Organic Compounds in Promoting Plant Growth and Disease Resistance in Horticultural Production. Taylor & Francis Online. [Link]

-

Phycochemistry and bioactivity of cyanobacterial secondary metabolites. National Institutes of Health (NIH). [Link]

-

Streptomyces: The biofactory of secondary metabolites. National Institutes of Health (NIH). [Link]

-

Recently Discovered Secondary Metabolites from Streptomyces Species. MDPI. [Link]

-

Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds. PLOS One. [Link]

Sources

- 1. Treatment of taste and odor causing compounds 2-methyl isoborneol and this compound in drinking water: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Environmental triggers for this compound and 2-MIB production in drinking water reservoirs -ORCA [orca.cardiff.ac.uk]

- 7. Sniffing on microbes: diverse roles of microbial volatile organic compounds in plant health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial Volatiles: Small Molecules with an Important Role in Intra- and Inter-Kingdom Interactions [frontiersin.org]

- 9. Microbial Volatiles: Small Molecules with an Important Role in Intra- and Inter-Kingdom Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Producers and drivers of odor compounds in a large drinking-water source [frontiersin.org]

- 11. More P450s Are Involved in Secondary Metabolite Biosynthesis in Streptomyces Compared to Bacillus, Cyanobacteria, and Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. apps.nelac-institute.org [apps.nelac-institute.org]

- 18. iwaponline.com [iwaponline.com]

- 19. This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea [mdpi.com]

- 20. asu.elsevierpure.com [asu.elsevierpure.com]

- 21. Removal of MIB and this compound in drinking water by biological activated carbon process | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 22. Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]

geosmin synthase gene (geoA) identification in cyanobacteria

An In-Depth Technical Guide to the Identification and Characterization of the Geosmin Synthase Gene (geoA) in Cyanobacteria

Abstract

This compound, a volatile organic compound renowned for its distinctive earthy aroma, is a significant concern in water resource management and aquaculture due to its potent off-flavor characteristics. Predominantly produced by various microorganisms, cyanobacteria are major contributors to this compound-related taste and odor episodes in aquatic environments.[1][2][3] The biosynthesis of this sesquiterpenoid is catalyzed by the enzyme this compound synthase, encoded by the geoA gene.[3][4] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and professionals in drug development on the core methodologies for identifying, characterizing, and understanding the geoA gene in cyanobacteria. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of this compound and the Central Role of geoA

This compound (trans-1,10-dimethyl-trans-9-decalol) is a C12-terpenoid that, despite its simple structure, has profound environmental and economic impacts.[3] Its extremely low odor threshold for humans (around 4 nanograms per liter) means that even minute concentrations can lead to consumer complaints about drinking water quality and render aquaculture products unpalatable.[5] While this compound itself is not toxic, its presence can signal a larger cyanobacterial bloom, which may include toxin-producing species.[2] Therefore, the ability to detect and monitor this compound-producing cyanobacteria is of paramount importance.

The key to understanding and managing cyanobacterial this compound production lies in the identification and characterization of the this compound synthase gene, geoA. This bifunctional enzyme catalyzes the conversion of farnesyl diphosphate (FPP), a common precursor in the terpenoid biosynthesis pathway, into this compound.[4][6][7][8] The reaction proceeds through the initial cyclization of FPP to form germacradienol, which is then further converted to this compound by the same enzyme.[9] The discovery of this single-gene mechanism has paved the way for the development of precise molecular tools for the detection of potentially odorous cyanobacterial populations.[4]

Identification of the Cyanobacterial geoA Gene: A Dual-Pronged Approach

The identification of the geoA gene in a target cyanobacterial strain or environmental sample can be approached from two primary angles: in silico analysis through genome mining and experimental verification via polymerase chain reaction (PCR)-based methods.

Bioinformatics and Genome Mining: Uncovering Putative geoA Sequences

The proliferation of cyanobacterial genome sequencing projects has created a rich dataset for the bioinformatic identification of secondary metabolite biosynthetic gene clusters (BGCs), including the geoA gene.[10][11][12][13] Genome mining is a powerful first step to hypothesize the presence of a this compound-producing pathway in a sequenced cyanobacterium.[14]

The rationale behind this approach is the conserved nature of terpene synthase domains. The geoA gene product contains characteristic motifs, such as the aspartate-rich "DDxxD" motif, which are crucial for the binding of the diphosphate moiety of FPP and the chelation of a divalent metal ion (typically Mg²⁺) cofactor essential for catalysis.[8]

Experimental Protocol: Genome Mining for geoA

-

Obtain Genomic Data: Acquire the whole-genome sequence (in FASTA format) of the cyanobacterium of interest from public databases (e.g., NCBI GenBank) or through de novo sequencing.

-

Gene Prediction: If the genome is not annotated, predict open reading frames (ORFs) using software such as Prodigal.

-

Homology Search: Perform a BLASTp search of the predicted proteome against a curated database of known this compound synthase protein sequences from cyanobacteria and other bacteria like Streptomyces.[4]

-

BGC Analysis: Utilize specialized genome mining software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify terpene synthase BGCs. This tool can automatically identify the geoA gene based on its homology to known terpene synthases.

-

Domain Analysis: Scrutinize the putative GeoA protein sequence for conserved terpene synthase domains using tools like InterProScan or the NCBI Conserved Domain Database.

PCR-Based Identification: A Targeted Approach

For both sequenced and unsequenced cyanobacteria, PCR offers a direct and sensitive method for detecting the presence of the geoA gene.[2][15] The design of effective PCR primers is critical and relies on the high degree of conservation within the geoA gene across different cyanobacterial species.[1]

Primer Design Strategy:

The most successful primer design strategies target highly conserved regions of the geoA gene that flank a more variable region, ensuring both specificity and the ability to amplify the gene from a range of species. Degenerate primers, which incorporate multiple bases at specific positions to account for sequence variability, are often employed.[4][5][16]

Table 1: Examples of Published PCR Primers for Cyanobacterial geoA Detection

| Primer Name | Sequence (5' -> 3') | Target Region | Expected Amplicon Size | Reference |

| 250F | TTCTTCGACGAYCACTTCC | Conserved N-terminal domain | ~743 bp | Giglio et al., 2008[4] |

| 971R | CCCTYGTTCATGTARCGGC | Flanking NSE triad region | ~743 bp | Giglio et al., 2008[4] |

| 288AF | AACGACCTGTTCTCCTA | Internal region | 288 bp | Giglio et al., 2008[4] |

| 288AR | GCTCGATCTCATGTGCC | Internal region | 288 bp | Giglio et al., 2008[4] |

Experimental Protocol: PCR-Based Detection of geoA

-

DNA Extraction: Isolate high-quality genomic DNA from the cyanobacterial culture or environmental sample using a suitable extraction kit or protocol.

-

PCR Amplification:

-

Set up a PCR reaction containing:

-

1x PCR buffer

-

2.5 mM MgCl₂

-

200 µM dNTPs

-

0.3 µM of each forward and reverse primer (e.g., 250F and 971R)

-

1 U of Taq DNA polymerase

-

~50 ng of template DNA

-

-

Use the following thermal cycling conditions:

-

Initial denaturation: 95°C for 5 min

-

35-40 cycles of:

-

Denaturation: 95°C for 30 s

-

Annealing: 55°C for 30 s

-

Extension: 72°C for 1-2 min (depending on expected amplicon size)

-

-

Final extension: 72°C for 10 min

-

-

-

Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel to confirm the presence of an amplicon of the expected size.[4]

-

Sequence Verification: Excise the PCR band from the gel, purify the DNA, and send it for Sanger sequencing to confirm its identity as a geoA gene fragment.

For quantitative analysis, a real-time PCR (qPCR) assay can be developed using primers targeting a smaller region of the gene (e.g., 288AF/AR) and a fluorescent dye like SYBR Green.[4][15]

Functional Characterization of the GeoA Protein

Identifying the geoA gene is the first step; confirming its function as a this compound synthase is crucial. This is typically achieved through heterologous expression of the gene in a host organism that does not naturally produce this compound, followed by a biochemical assay of the recombinant protein's activity.

Experimental Protocol: Heterologous Expression and Biochemical Assay

-

Gene Cloning: Amplify the full-length geoA ORF from cyanobacterial genomic DNA and clone it into a suitable expression vector (e.g., pET series for E. coli or a yeast expression vector).[17]

-

Host Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.[9][17]

-

Protein Expression and Purification:

-

Grow the transformed host cells to mid-log phase and induce protein expression (e.g., with IPTG for E. coli).

-

Harvest the cells, lyse them, and purify the recombinant GeoA protein, often using an affinity tag (e.g., His-tag) incorporated during cloning.

-

-

Biochemical Assay:

-

Product Extraction and Analysis:

-

Extract the volatile products from the reaction mixture using an organic solvent (e.g., hexane) or by solid-phase microextraction (SPME).[2]

-

Analyze the extract by gas chromatography-mass spectrometry (GC-MS).

-

Confirm the production of this compound by comparing the retention time and mass spectrum of the product to an authentic this compound standard.[4]

-

Phylogenetic Analysis: Understanding the Evolutionary Context of geoA

Phylogenetic analysis of geoA sequences provides insights into the evolutionary history and diversity of this gene in cyanobacteria and other microorganisms.[1][18] The geoA gene is highly conserved among this compound-producing cyanobacteria, suggesting a monophyletic origin.[1][18] However, comparisons with housekeeping genes (like 16S rRNA) reveal incongruent phylogenetic trees, providing strong evidence for horizontal gene transfer (HGT) as a mechanism for the distribution of the geoA gene among different bacterial phyla.[1][18][19]

Methodology for Phylogenetic Analysis:

-

Sequence Alignment: Compile a dataset of geoA nucleotide or protein sequences from various cyanobacteria and other known this compound producers (e.g., Actinomycetes, Myxobacteria). Align the sequences using algorithms like ClustalW or MUSCLE.

-

Phylogenetic Reconstruction: Construct a phylogenetic tree using methods such as Maximum Likelihood (ML) or Bayesian Inference. Software like MEGA or RAxML can be used for this purpose.

-

Tree Interpretation: Analyze the topology of the resulting tree to infer evolutionary relationships. The clustering of cyanobacterial geoA sequences into a distinct clade supports a common origin within this phylum.[1][20]

Conclusion and Future Directions

The identification and characterization of the geoA gene are fundamental to understanding and managing this compound production by cyanobacteria. The integrated approach of genome mining, targeted PCR detection, functional validation through heterologous expression, and phylogenetic analysis provides a robust framework for researchers. These methodologies not only enable the sensitive detection of this compound-producing potential in aquatic environments but also open avenues for exploring the regulation of geoA expression and the ecological roles of this compound. Future research, leveraging metagenomic and metatranscriptomic approaches, will further illuminate the distribution and activity of geoA in complex microbial communities, ultimately leading to more effective strategies for mitigating taste and odor problems in our water resources.

References

-

Au, C., et al. (2019). The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria. Science of The Total Environment, 691, 113-122. [Link]

-

Calteau, A., et al. (2014). Phylum-wide comparative genomics unravel the diversity of secondary metabolism in Cyanobacteria. BMC Genomics, 15, 977. [Link]

-

LABGeM. (2017). Mining secondary metabolites in cyanobacterial genomes. [Link]

-

Giglio, S., et al. (2008). Isolation and characterization of the gene associated with this compound production in cyanobacteria. Environmental Science & Technology, 42(21), 8027-8032. [Link]

-

Alvarenga, D. O., et al. (2021). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. Frontiers in Microbiology, 12, 755972. [Link]

-

National Center for Biotechnology Information. (2021). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. [Link]

-

Suurnäkki, S., et al. (2015). Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water Research, 68, 56-66. [Link]

-

Chinese Academy of Sciences. (2019). Researchers Characterize Evolution of this compound Synthase Gene in Cyanobacteria. [Link]

-

Martín-Sánchez, L., et al. (2020). Phylogenetic tree of this compound synthases. ResearchGate. [Link]

-

Jain, R., et al. (2024). Heterologous production of (-)-geosmin in Saccharomyces cerevisiae. Journal of Biotechnology, 386, 1-9. [Link]

-

Churro, C., et al. (2020). Phylogeny of the this compound synthase gene in Bacteria calculated from a protein alignment of the this compound synthase gene sequence. ResearchGate. [Link]

-

Tsujimura, S., et al. (2023). Molecular Phylogenetic Analysis of Musty Odor Synthase Genes in Cyanobacterial Strains and Environmental Samples from Drinking Water Resources. Journal of Japan Water Works Association, 92(10). [Link]

-

Boudreau, P. D., et al. (2015). Integrating mass spectrometry and genomics for cyanobacterial metabolite discovery. Natural Product Reports, 32(5), 738-751. [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395-4406. [Link]

-

Giglio, S., et al. (2008). Isolation and characterization of the gene associated with this compound production in cyanobacteria. PubMed. [Link]

-

Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. Nature Chemical Biology, 3(11), 711-715. [Link]

-

Semantic Scholar. (n.d.). The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria. [Link]

-

Wang, C. M., & Cane, D. E. (2008). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 42(17), 6447-6452. [Link]

-

ResearchGate. (n.d.). Pathway of 2-methylisoborneol (A), this compound (B), β-cyclocitral and β-ionone (C) formation. [Link]

-

Moore, M. (2019). Molecular Methods for the Identification and Quantification of Cyanobacteria in Surface Water Sources. BYU ScholarsArchive. [Link]

-

Christensen, S. (2019). A New qPCR Assay to Detect this compound-Producing Cyanobacteria. BYU ScholarsArchive. [Link]

-

Jiang, J., He, X., & Cane, D. E. (2006). This compound Biosynthesis. Streptomyces coelicolor Germacradienol/Germacrene D Synthase Converts Farnesyl Diphosphate to this compound. Journal of the American Chemical Society, 128(25), 8128-8129. [Link]

-

Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. ResearchGate. [Link]

-

Ludwig, F., et al. (2007). Identification and Expression Analyses of Putative Sesquiterpene Synthase Genes in Phormidium sp. and Prevalence of geoA-Like Genes in a Drinking Water Reservoir. Applied and Environmental Microbiology, 73(21), 6988-6993. [Link]

-

ResearchGate. (2008). Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria. [Link]

-

Ludwig, F., et al. (2007). Identification and Expression Analyses of Putative Sesquiterpene Synthase Genes in Phormidium sp. and Prevalence of geoA-Like Genes in a Drinking Water Reservoir. PMC. [Link]

-

Moretto, J. A. S., et al. (2023). Primer pairs were used for PCR and sequencing of geoA, MIB synthase, and 16S rRNA genes to assess concentrations of off-flavor compounds. ResearchGate. [Link]

-

ResearchGate. (2006). This compound Biosynthesis. Streptomyces coelicolor Germacradienol/Germacrene D Synthase Converts Farnesyl Diphosphate to this compound. [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395-4406. [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. ResearchGate. [Link]

-

Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. PubMed. [Link]

-

ResearchGate. (2020). Molecular Biology Techniques for the Identification and Genotyping of Microorganisms. [Link]

Sources

- 1. The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of the gene associated with this compound production in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Expression Analyses of Putative Sesquiterpene Synthase Genes in Phormidium sp. and Prevalence of geoA-Like Genes in a Drinking Water Reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mining secondary metabolites in cyanobacterial genomes - LABGeM [labgem.genoscope.cns.fr]

- 12. Frontiers | Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids [frontiersin.org]

- 13. Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.biology.ucsd.edu [labs.biology.ucsd.edu]